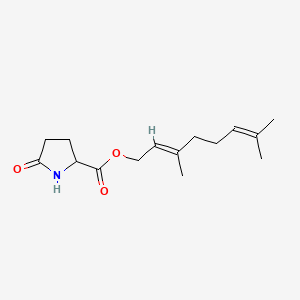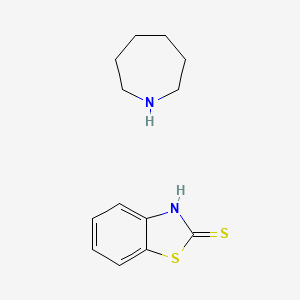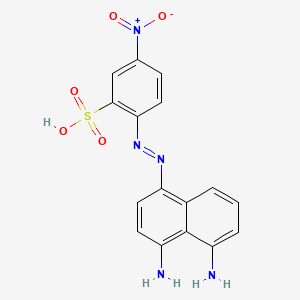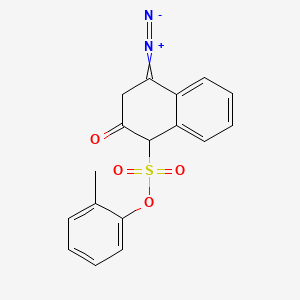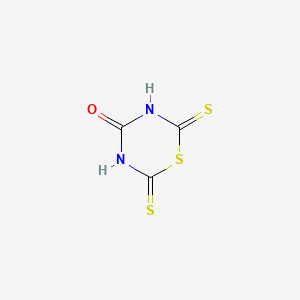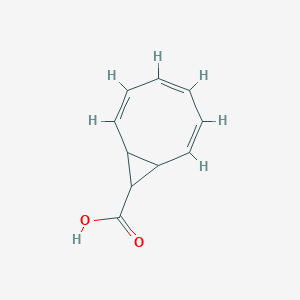
Bicyclo(6.1.0)nona-2,4,6-triene-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 167987 involves several steps, starting from the extraction of jojoba seeds. The seeds are first crushed, and the oil is extracted using solvents like hexane. The remaining seed meal is then subjected to further extraction processes to isolate Simmondsin. The compound can be purified using chromatographic techniques .
Industrial Production Methods
Industrial production of NSC 167987 typically involves large-scale extraction from jojoba seeds. The process includes mechanical pressing of the seeds, followed by solvent extraction and purification. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
NSC 167987 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups .
Wissenschaftliche Forschungsanwendungen
NSC 167987 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.
Biology: Investigated for its role in plant metabolism and its effects on herbivores.
Medicine: Explored for its potential anti-obesity effects due to its appetite-suppressing properties.
Industry: Utilized in the production of bio-based chemicals and materials.
Wirkmechanismus
The mechanism of action of NSC 167987 involves its interaction with specific molecular targets and pathways. In biological systems, it is known to inhibit the activity of certain enzymes involved in carbohydrate metabolism, leading to reduced appetite and food intake. The compound’s effects are mediated through its binding to receptors in the gastrointestinal tract, which signal satiety to the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Simmondsin 2: Another glycoside found in jojoba seeds with similar properties.
Simmondsin 3: A derivative of Simmondsin with slight structural variations.
Simmondsin 4: A related compound with different functional groups.
Uniqueness
NSC 167987 is unique due to its specific glycoside structure and its potent appetite-suppressing effects.
Eigenschaften
CAS-Nummer |
705-88-4 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(2Z,4Z,6Z)-bicyclo[6.1.0]nona-2,4,6-triene-9-carboxylic acid |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h1-9H,(H,11,12)/b2-1-,5-3-,6-4- |
InChI-Schlüssel |
JQMVRGKHZBQVQB-XCADPSHZSA-N |
Isomerische SMILES |
C\1=C\C=C/C2C(C2\C=C1)C(=O)O |
Kanonische SMILES |
C1=CC=CC2C(C2C(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


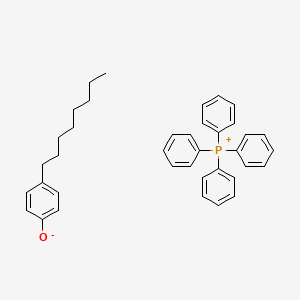
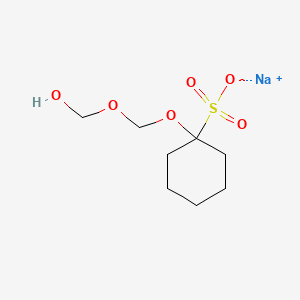

![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)


